molecular formula C7H8FNO2S2 B2768479 4,5,6,7-Tetrahydrobenzo[d]thiazole-2-sulfonyl fluoride CAS No. 2193067-47-7

4,5,6,7-Tetrahydrobenzo[d]thiazole-2-sulfonyl fluoride

Cat. No. B2768479
CAS RN: 2193067-47-7
M. Wt: 221.26
InChI Key: QFLZEHMGXFYTRT-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrobenzo[d]thiazole-2-sulfonyl fluoride is a chemical compound that has been studied for its potential applications in various fields. It has been mentioned in the context of DNA gyrase B inhibitors and as a dual kinase inhibitor against CK2 and GSK3β .


Synthesis Analysis

The synthesis of 4,5,6,7-Tetrahydrobenzo[d]thiazole derivatives has been reported in several studies. For instance, a series of “tetrahydrobenzo[d]thiazoles” were synthesized in a study that aimed to design a novel lead from Hit15, which was identified in silico as a dual kinase inhibitor against CK2 and GSK3β .

Scientific Research Applications

Carbonic Anhydrase Inhibitors for PET Applications

Carbonic anhydrase inhibitors featuring benzolamide-like derivatives, designed for aromatic nucleophilic substitution reactions with fluoride, aim at introducing positron-emitting isotopes like 18F for PET applications. This research indicates the compound's potential in enhancing diagnostic tools through improved synthetic procedures, targeting nanomolar affinities for carbonic anhydrase isozymes I, II, and IV (Supuran, Ilies, & Scozzafava, 1998).

Sulfonyl Fluoride Synthesis via Electrochemical Methods

An environmentally friendly approach to synthesizing sulfonyl fluorides involves electrochemical oxidative coupling of thiols with potassium fluoride. This method highlights the compound's utility in click chemistry applications, especially for sulfur(VI) fluoride exchange, demonstrating a broad substrate scope without the need for additional catalysts or oxidants (Laudadio et al., 2019).

Development of Novel Fluorination Agents

The creation of new fluorosulfonylation agents, such as 1-bromoethene-1-sulfonyl fluoride, showcases the compound's versatility with three functional handles (vinyl, bromide, sulfonyl fluoride), enriching the SuFEx (sulfur(VI) fluoride exchange) toolkit. This reagent's application in synthesizing functionalized isoxazoles with sulfonyl fluoride moieties further exemplifies its utility in chemical synthesis (Leng & Qin, 2018).

Synthesis of Fluorine Heterocyclic Systems

Research into synthesizing bioactive fluorine heterocyclic systems derived from sulfa drugs reveals the compound's role in developing photochemical probe agents for inhibiting Vitiligo disease. This involves crafting pyrazoline, imidazole, and other derivatives, showcasing the compound's relevance in medicinal chemistry and therapeutic applications (Abdel-Rahman, Makki, & Bawazir, 2010).

Fluorine Substitution in Herbicides

Exploring selective fluorine substitution, such as in bentranil and Classic® analogues, illustrates the compound's impact on herbicidal properties. The introduction of fluorine atoms leads to significant changes in herbicidal activity and selectivity, highlighting the potential for agricultural applications (Hamprecht, Würzer, & Witschel, 2004).

Biochemical Analysis

Biochemical Properties

4,5,6,7-Tetrahydrobenzo[d]thiazole-2-sulfonyl fluoride plays a crucial role in biochemical reactions, primarily through its ability to inhibit specific enzymes. This compound has been shown to interact with enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription . The interaction between this compound and these enzymes involves the formation of covalent bonds with the active site residues, leading to the inhibition of enzyme activity. Additionally, this compound has been found to inhibit kinases such as casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β), which are involved in various cellular signaling pathways . The inhibition of these kinases by this compound is achieved through competitive binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, this compound has been shown to induce apoptosis by inhibiting the activity of DNA gyrase and topoisomerase IV, leading to DNA damage and cell death . Additionally, the inhibition of CK2 and GSK3β by this compound can disrupt cellular signaling pathways, resulting in altered gene expression and metabolic processes . In neuronal cells, this compound has been found to modulate synaptic plasticity and neurotransmitter release by affecting kinase activity and downstream signaling cascades.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to the inhibition of enzyme activity and modulation of cellular signaling pathways. This compound exerts its effects by forming covalent bonds with the active site residues of target enzymes, such as DNA gyrase and topoisomerase IV, thereby preventing their catalytic activity . Additionally, this compound competes with ATP for binding to the ATP-binding site of kinases like CK2 and GSK3β, resulting in the inhibition of their phosphorylation activity . These interactions ultimately lead to changes in gene expression, cellular metabolism, and cell function.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound has been found to inhibit enzymes involved in DNA replication and transcription, such as DNA gyrase and topoisomerase IV, as well as kinases like CK2 and GSK3β, which play key roles in cellular signaling and metabolism . The inhibition of these enzymes by this compound can lead to changes in metabolic flux and metabolite levels, resulting in altered cellular function and homeostasis.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize to the nucleus, where it interacts with DNA gyrase and topoisomerase IV to inhibit DNA replication and transcription . Additionally, this compound can localize to the cytoplasm, where it interacts with kinases like CK2 and GSK3β to modulate cellular signaling pathways . The subcellular localization of this compound is influenced by factors such as targeting signals, post-translational modifications, and the presence of binding proteins that direct it to specific compartments and organelles.

properties

IUPAC Name

4,5,6,7-tetrahydro-1,3-benzothiazole-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S2/c8-13(10,11)7-9-5-3-1-2-4-6(5)12-7/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLZEHMGXFYTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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